molecular formula C22H21N3O2S B11205889 N-(2-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

N-(2-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B11205889
M. Wt: 391.5 g/mol
InChI Key: IKZKUMYWTKTUBB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound featuring an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the condensation of a thioamide with an α-haloketone, followed by cyclization under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole core with 2-ethylphenyl acetic acid under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the imidazole ring, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, this compound is of interest due to its potential interactions with enzymes and receptors. It can serve as a lead compound in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests it could be a candidate for developing drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring. This substitution can significantly alter its chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity as a therapeutic agent.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C22H21N3O2S/c1-3-15-6-4-5-7-19(15)23-21(26)12-17-14-28-22-24-20(13-25(17)22)16-8-10-18(27-2)11-9-16/h4-11,13-14H,3,12H2,1-2H3,(H,23,26)

InChI Key

IKZKUMYWTKTUBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC

Origin of Product

United States

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